Specific Scientific Field: Medical Science
Summary of the Application: Methyl nicotinate solution has been found to enhance peripheral blood collection.
Methods of Application or Experimental Procedures: The study involved the collection of experimental blood specimens from earlobes treated with different concentrations of methyl nicotinate solution.
Results or Outcomes: The blood flow in the earlobe was significantly increased after methyl nicotinate solution stimulation, especially when the methyl nicotinate solution concentration was greater than 10 −4 mol/L. There were no significant changes in the proportions of white blood cells, red blood cells, platelets, neutrophils, eosinophils, basophils, monocytes, or lymphocytes in the peripheral blood obtained from earlobes treated with methyl nicotinate solution.
Summary of the Application: Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain.
Methods of Application or Experimental Procedures: Methyl nicotinate is applied topically to the affected area.
Results or Outcomes: Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application. During tissue penetration at the dermis, methyl nicotinate is hydrolyzed to nicotinic acid.
Methyl 5-(bromomethyl)nicotinate is a chemical compound with the molecular formula . It features a bromomethyl group attached to the 5-position of the nicotinic acid derivative, methyl nicotinate. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.
Methyl 5-(bromomethyl)nicotinate has shown biological activity that may be relevant in pharmacology. The presence of the bromomethyl group enhances its reactivity, potentially leading to compounds with improved therapeutic effects. Similar compounds have been investigated for their roles as inhibitors in various biological pathways, including cancer treatment and anti-inflammatory responses.
The synthesis of methyl 5-(bromomethyl)nicotinate typically involves:
Methyl 5-(bromomethyl)nicotinate finds applications primarily in:
Studies involving methyl 5-(bromomethyl)nicotinate focus on its interactions with biological targets:
Several compounds share structural similarities with methyl 5-(bromomethyl)nicotinate. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Methyl 6-(bromomethyl)nicotinate | C8H8BrNO2 | 0.97 |
Ethyl 6-(bromomethyl)nicotinate | C9H10BrNO2 | 0.97 |
Ethyl 5-bromo-6-methylnicotinate | C10H10BrN | 0.86 |
Methyl 4-(bromomethyl)nicotinate | C8H8BrNO2 | 0.85 |
Methyl 6-(hydroxymethyl)nicotinate | C8H9NO2 | 0.84 |
Methyl 5-(bromomethyl)nicotinate is unique due to its specific position of bromination and the resulting reactivity profile, which differs from other derivatives that may have different substituents or positions of functional groups. This specificity enhances its utility in targeted synthesis and biological applications.